molecular formula C24H24N4O3 B2676652 N-(4-acetylphenyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl)oxy)acetamide CAS No. 1251690-77-3

N-(4-acetylphenyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl)oxy)acetamide

Cat. No.: B2676652
CAS No.: 1251690-77-3
M. Wt: 416.481
InChI Key: LAMXMPZUKZXVJT-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl)oxy)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining an acetylphenyl group, a dihydroisoquinoline moiety, and a methylpyrimidine ring, linked through an acetamide bridge. Its intricate molecular architecture suggests it may have interesting chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl)oxy)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Acetylphenyl Intermediate: This step involves the acetylation of a phenyl compound using acetic anhydride in the presence of a catalyst like sulfuric acid.

    Synthesis of the Dihydroisoquinoline Intermediate: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the dihydroisoquinoline ring.

    Construction of the Methylpyrimidine Ring: This step involves the cyclization of appropriate precursors under basic conditions to form the pyrimidine ring.

    Coupling Reactions: The final step involves coupling the acetylphenyl, dihydroisoquinoline, and methylpyrimidine intermediates through nucleophilic substitution reactions, often facilitated by a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroisoquinoline moiety, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl groups in the acetylphenyl and acetamide portions, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Bromine in acetic acid for bromination.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of nitro or halogen groups on the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, N-(4-acetylphenyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl)oxy)acetamide can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for potential activity as an enzyme inhibitor or receptor modulator.

Medicine

In medicine, the compound might be explored for its therapeutic potential. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of oncology or neurology.

Industry

Industrially, the compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl)oxy)acetamide would depend on its specific biological target. Generally, it might interact with proteins or enzymes, inhibiting their activity or modulating their function. The dihydroisoquinoline and pyrimidine moieties could facilitate binding to active sites, while the acetylphenyl group might enhance cell permeability.

Comparison with Similar Compounds

Similar Compounds

    N-(4-acetylphenyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl)oxy)acetamide: can be compared to other compounds with similar structural motifs, such as:

Uniqueness

The uniqueness of this compound lies in its combination of three distinct pharmacophores within a single molecule. This structural complexity may confer unique biological activities and chemical reactivity, distinguishing it from simpler analogs.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-6-methylpyrimidin-4-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O3/c1-16-13-23(31-15-22(30)26-21-9-7-18(8-10-21)17(2)29)27-24(25-16)28-12-11-19-5-3-4-6-20(19)14-28/h3-10,13H,11-12,14-15H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAMXMPZUKZXVJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCC3=CC=CC=C3C2)OCC(=O)NC4=CC=C(C=C4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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